Product packaging for Fmoc-3-(6-Quinolyl)-DL-Ala-OH(Cat. No.:)

Fmoc-3-(6-Quinolyl)-DL-Ala-OH

Cat. No.: B14851775
M. Wt: 438.5 g/mol
InChI Key: SDOCAXUVRCYHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-(6-Quinolyl)-DL-Ala-OH is a non-natural, quinoline-modified amino acid reagent specifically designed for solid-phase peptide synthesis (SPPS). The compound features the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine moiety, which is readily cleaved under basic conditions using secondary amines like piperidine to allow for sequential peptide chain elongation . The incorporation of the 6-quinolyl side chain introduces a rigid, aromatic heterocycle that can serve as a fluorescent probe or a structure-modifying element in synthetic peptides, making this building block valuable for developing peptide-based materials, biophysical probes, and studying molecular interactions . Supplied as a lyophilized powder with a typical purity of ≥95% , this reagent is characterized by its high chemical stability under acidic conditions, owing to the orthogonal nature of the Fmoc group compared to acid-labile protecting groups . To preserve stability and prevent degradation, the product must be stored dry at -20°C and is shipped with cold packs . As with all compounds of this class, this compound is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22N2O4 B14851775 Fmoc-3-(6-Quinolyl)-DL-Ala-OH

Properties

Molecular Formula

C27H22N2O4

Molecular Weight

438.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid

InChI

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)

InChI Key

SDOCAXUVRCYHEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for Fmoc 3 6 Quinolyl Dl Ala Oh

Strategic Approaches for the Synthesis of β-Quinolyl Alanine (B10760859) Scaffolds

The creation of the core β-quinolyl alanine structure is a critical step that leverages established organic reactions, adapted for the specific requirements of this heterocyclic amino acid.

Condensation Reactions in Quinolyl Alanine Formation

A prevalent method for the synthesis of β-quinolyl alanine scaffolds is through condensation reactions. sjofsciences.comlibretexts.orgyoutube.com One effective approach is the acetamidomalonate synthesis. sjofsciences.com This method involves the condensation of a quinolyl-containing electrophile with a nucleophilic malonate derivative.

A specific example is the synthesis of β-(3-quinolinyl)-α-alanine, which can be achieved through the condensation of 2-chloro-3-chloromethylquinoline with diethyl acetamidomalonate. sjofsciences.com This reaction, typically carried out in a solvent like DMF with a base such as sodium hydride, yields diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)propanedioate. sjofsciences.com Subsequent reductive dehalogenation, for instance with ammonium (B1175870) formate (B1220265) and a palladium catalyst, removes the chloro group from the quinoline (B57606) ring. sjofsciences.com The resulting intermediate, diethyl 2-acetamido-2-(3-quinolinylmethyl)-malonate, can then be hydrolyzed to afford the desired β-(3-quinolinyl)-α-alanine. sjofsciences.com

Condensation reactions are fundamental in forming the peptide bonds between amino acids, where the carboxyl group of one amino acid reacts with the amino group of another, eliminating a water molecule. libretexts.orgyoutube.commdpi.com While this is central to peptide synthesis, the initial formation of the quinolyl alanine scaffold itself relies on carbon-carbon bond-forming condensation reactions. sjofsciences.com

Table 1: Key Steps in Acetamidomalonate Synthesis of β-(3-Quinolyl)-α-alanine

Step Reactants Key Reagents Product
Condensation 2-chloro-3-chloromethylquinoline, Diethyl acetamidomalonate Sodium hydride, DMF Diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)propanedioate
Dehalogenation Diethyl 2-acetylamino-2-(2-chloro-3-quinolinylmethyl)propanedioate Ammonium formate, Palladium/charcoal Diethyl 2-acetamido-2-(3-quinolinylmethyl)-malonate

| Hydrolysis | Diethyl 2-acetamido-2-(3-quinolinylmethyl)-malonate | Acid (e.g., HCl) | β-(3-Quinolyl)-α-alanine |

Stereoselective Synthesis of DL-Amino Acid Derivatives

The synthesis of Fmoc-3-(6-Quinolyl)-DL-Ala-OH results in a racemic mixture of the D- and L-enantiomers. However, methods for the stereoselective synthesis of amino acid derivatives are well-documented and can be adapted to produce enantiomerically pure forms if required. nih.govrsc.orgnih.govrsc.org

Enzymatic methods offer a high degree of stereoselectivity. For instance, D-amino acid dehydrogenases can be engineered to produce D-amino acids from the corresponding 2-keto acids with high enantiomeric excess. nih.gov This biocatalytic approach involves the reductive amination of a 2-keto acid precursor of the target amino acid. nih.gov

Chemical methods for stereoselective synthesis often involve the use of chiral auxiliaries or catalysts. rsc.orgthieme-connect.de Asymmetric hydrogenation of dehydroamino acids and alkylation of glycine (B1666218) derivatives are common strategies. nih.gov Photoredox catalysis has also emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids, utilizing visible light to promote C-radical addition to a chiral imine. nih.govrsc.org

Fmoc-Protecting Group Chemistry in the Context of Quinolyl Alanines

The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amine function of amino acids, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.orgyoutube.com Its popularity stems from its stability to acidic conditions and its lability to mild basic conditions, which allows for orthogonal protection strategies in complex syntheses. americanpeptidesociety.org

Protection Strategies and Reaction Conditions

The introduction of the Fmoc group to the amino function of 3-(6-Quinolyl)-DL-alanine is typically achieved by reacting the amino acid with an Fmoc-donating reagent. wikipedia.org Common reagents for this purpose include 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) and fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org The reaction is generally carried out in a suitable solvent system, often a mixture of an organic solvent and an aqueous basic solution (e.g., sodium bicarbonate in aqueous dioxane), to facilitate the reaction and neutralize the acidic byproducts. wikipedia.org

During the Fmoc protection of amino acids, side reactions can occur. For example, the use of Fmoc-OSu can sometimes lead to the formation of Fmoc-β-alanine as an impurity. nih.gov Therefore, careful control of reaction conditions and purification of the final product are crucial to obtain high-purity this compound. nih.govsigmaaldrich.com

Table 2: Common Reagents for Fmoc Protection

Reagent Abbreviation Key Features
9-fluorenylmethylsuccinimidyl carbonate Fmoc-OSu Commonly used, but can lead to Fmoc-β-alanine impurity. nih.gov

Selective Deprotection Methodologies for this compound

The removal of the Fmoc group is a critical step in peptide synthesis to allow for the coupling of the next amino acid in the sequence. sigmaaldrich.comnih.gov The standard method for Fmoc deprotection is treatment with a solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.orgresearchgate.net A typical deprotection cocktail is 20% piperidine in DMF. wikipedia.orguci.edu

The mechanism of Fmoc cleavage proceeds via a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by the base. nih.govresearchgate.net This generates a dibenzofulvene intermediate, which is subsequently trapped by the amine to form a stable adduct. nih.govresearchgate.net

While piperidine is highly effective, alternative bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can also be used and may offer advantages in certain contexts, such as providing highly reproducible results in resin loading determination. researchgate.netresearchgate.net The choice of deprotection reagent and conditions can be optimized to minimize side reactions and ensure complete removal of the Fmoc group. nih.gov

Table 3: Common Deprotection Reagents for Fmoc Group Removal

Reagent Typical Concentration Solvent Key Features
Piperidine 20-50% DMF or NMP Standard and widely used for Fmoc deprotection. wikipedia.orgresearchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene 2% DMF An alternative base for Fmoc removal. researchgate.net

Chemical Modifications and Derivatization Strategies of this compound for Research Applications

The structure of this compound lends itself to various chemical modifications and derivatization strategies, primarily for analytical and research purposes. The quinoline moiety, in particular, offers a site for potential modifications to modulate the compound's properties.

For analytical applications, derivatization is often employed to enhance detection in techniques like high-performance liquid chromatography (HPLC). nih.govmdpi.comacs.org While the Fmoc group itself is fluorescent and can be used for detection, further derivatization of the quinoline ring or the carboxylic acid could be explored. wikipedia.org For instance, reagents that react with amines can be used after Fmoc deprotection to introduce a different tag for specific analytical needs. nih.govacs.org

The quinoline ring system is a known pharmacophore, and its presence in this amino acid suggests potential applications in the development of bioactive peptides and peptidomimetics. chemimpex.com The derivatization of the quinoline moiety could be a strategy to create analogues with altered biological activities, for example, by introducing substituents onto the quinoline ring to influence receptor binding or other interactions. chemimpex.com

Side-Chain Functionalization for Enhanced Research Utility

The quinoline moiety of this compound presents a versatile platform for chemical modification, enabling the enhancement of its utility in various research applications. The functionalization of the quinoline ring can be strategically employed to modulate the compound's properties or to introduce new reactive handles for further conjugation.

While specific documented examples of side-chain functionalization of this compound are not extensively reported in publicly available literature, the principles of quinoline chemistry suggest numerous possibilities. For example, electrophilic aromatic substitution reactions could be employed to introduce nitro, halogen, or acyl groups onto the quinoline ring, provided that the reaction conditions are compatible with the Fmoc and carboxylic acid functionalities. These newly introduced groups can then serve as points for further chemical elaboration.

The inherent fluorescent properties of the quinoline ring make this amino acid a valuable component in the design of fluorescent probes. The quantum yield and emission wavelength of the quinoline fluorophore can be fine-tuned through the introduction of electron-donating or electron-withdrawing groups on the ring system. This strategic functionalization allows for the development of probes with tailored photophysical characteristics for specific biological imaging applications.

Covalent Conjugation Techniques for Probe Development

The development of molecular probes for biological imaging and diagnostics often relies on the covalent attachment of a signaling moiety, such as a fluorophore, to a targeting biomolecule. This compound, with its intrinsic fluorescence and a carboxylic acid handle, is a prime candidate for incorporation into peptides that can then be conjugated to other molecules to create sophisticated research probes. echobiosystems.com

The primary point of covalent attachment on this compound, once incorporated into a peptide chain and after removal of the Fmoc group, is typically the free amino terminus of the peptide or the carboxylic acid group if it is at the C-terminus. Standard peptide coupling chemistries can be employed to link the peptide containing the quinolyl-alanine residue to other molecules.

For instance, a peptide containing 3-(6-Quinolyl)-DL-Ala can be synthesized using solid-phase peptide synthesis (SPPS). uci.edu Following the synthesis and deprotection, the free N-terminal amine of the peptide can be reacted with an activated ester (e.g., an N-hydroxysuccinimide ester) of a molecule of interest, such as a biotin (B1667282) tag for affinity purification or a drug molecule for targeted delivery studies. Conversely, if the quinolyl-alanine-containing peptide has a free C-terminal carboxyl group, it can be activated using carbodiimide (B86325) chemistry to react with an amine-containing molecule.

The quinoline side chain itself, if appropriately functionalized as described in the previous section, can also serve as a site for covalent conjugation. For example, if a halogen atom is introduced onto the quinoline ring, it could potentially participate in transition metal-catalyzed cross-coupling reactions to form a covalent bond with another molecule. This approach offers the advantage of site-specific labeling that does not involve the peptide backbone.

Advanced Spectroscopic and Chromatographic Characterization of Fmoc 3 6 Quinolyl Dl Ala Oh Derivatives for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the atomic connectivity and spatial arrangement of atoms, which is crucial for verifying the identity and conformation of amino acid derivatives.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are foundational techniques for the structural analysis of Fmoc-protected amino acids. ¹H NMR spectra provide information on the number and type of hydrogen atoms in a molecule, while ¹³C NMR reveals the carbon framework. steelyardanalytics.com

In the analysis of a compound like Fmoc-3-(6-Quinolyl)-DL-Ala-OH, ¹H NMR would be used to identify signals corresponding to the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the alanine (B10760859) backbone (α-CH, β-CH₂), and the quinolyl side chain. The integration of these signals helps to confirm the ratio of protons in different parts of the molecule. Similarly, ¹³C NMR is used to identify each unique carbon atom, with the carbonyl carbons of the carboxyl and Fmoc groups appearing at characteristic downfield shifts. steelyardanalytics.commdpi.com The chemical shifts in ¹³C NMR are sensitive to the solvent environment and molecular interactions. mdpi.com For instance, the carbonyl signals of amino acids typically appear between 169 and 173 ppm in ¹³C NMR spectra after hydrolysis. steelyardanalytics.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Moieties in Fmoc-Amino Acid Derivatives This table provides representative chemical shift ranges. Actual values for this compound would require experimental determination.

Moiety Atom Type Typical Chemical Shift (ppm)
Fmoc Group Aromatic Protons 7.2 - 7.9
CH, CH₂ Protons 4.2 - 4.5
Aromatic Carbons 120 - 145
Carbonyl Carbon ~156
Alanine Backbone α-Proton (α-CH) 4.1 - 4.6
β-Protons (β-CH₂) 3.0 - 3.8
α-Carbon (α-C) 50 - 60
Carboxyl Carbon 170 - 176
Quinolyl Group Aromatic Protons 7.5 - 8.9

For complex molecules, 1D NMR spectra can suffer from signal overlap. libretexts.org Two-dimensional (2D) NMR techniques resolve this issue by spreading signals across two frequency axes, revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). It is invaluable for tracing the proton connectivity within the alanine and quinolyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to their attached carbon atoms. nih.gov This experiment would definitively link the proton signals of the alanine backbone and quinolyl ring to their corresponding carbon signals, confirming assignments made in 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the entire molecular structure, as it can show correlations between the Fmoc group and the alanine nitrogen, as well as between the alanine β-protons and the quinolyl ring, thus confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, regardless of whether they are connected by bonds. This is particularly useful for conformational analysis, revealing how the different parts of the molecule are oriented relative to each other in solution.

Together, these 2D NMR experiments provide an unambiguous and detailed structural map of this compound. nih.gov

Mass Spectrometry (MS) in Molecular Mass Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula with high precision. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of novel compounds. sannova.net Unlike standard mass spectrometry, HRMS measures m/z values to three or four decimal places, which is accurate enough to determine a unique elemental composition for a given mass. researchgate.net For this compound (C₂₇H₂₂N₂O₄), HRMS would be used to confirm that the experimentally measured accurate mass matches the theoretical mass, providing strong evidence for the correct chemical formula and ruling out other potential structures with the same nominal mass. researchgate.netnih.gov The high selectivity of HRMS is also beneficial for detecting and identifying impurities, even at low levels. nih.gov

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce smaller ions. libretexts.orgyoutube.com The resulting fragmentation pattern serves as a structural fingerprint of the molecule. nih.gov This process, often involving collision-induced dissociation (CID), is used to confirm the sequence and structure of derivatized amino acids and peptides. libretexts.orgnih.gov

In the analysis of this compound, the fragmentation pattern would show characteristic losses. Key expected fragments include:

The Fmoc group fragmenting to produce a stable fluorenylmethyl cation or related ions (e.g., m/z 179). nih.gov

Loss of the entire Fmoc group (-222 Da).

Loss of carbon dioxide (CO₂) from the carboxylic acid terminus.

Cleavage along the amino acid backbone, generating ions that confirm the linkage of the quinolyl moiety to the alanine structure.

This fragment analysis provides definitive structural confirmation that complements NMR and HRMS data. nih.govresearchgate.net

Table 2: Predicted High-Resolution MS/MS Fragmentation Data for this compound Theoretical m/z values calculated for the protonated molecule [M+H]⁺. Experimental observation would verify these predictions.

Ion Description Proposed Formula Theoretical m/z
Parent Ion [M+H]⁺ C₂₇H₂₃N₂O₄⁺ 439.1652
Loss of H₂O C₂₇H₂₁N₂O₃⁺ 421.1547
Loss of CO₂ C₂₆H₂₃N₂O₂⁺ 395.1754
Loss of Fmoc group C₁₂H₁₁N₂O₂⁺ 215.0815
Fmoc-CH₂⁺ fragment C₁₄H₁₁⁺ 179.0855

| Quinolylalanine fragment [M-Fmoc-O+H]⁺ | C₁₂H₁₃N₂O₂⁺ | 217.0972 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination in Research Compounds

Chromatography is fundamental for separating components of a mixture, making it the primary method for assessing the purity of research compounds. For chiral molecules like this compound, it is also the standard for determining the ratio of enantiomers.

High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing Fmoc-amino acid derivatives. nih.gov A typical method for purity analysis involves reversed-phase HPLC (RP-HPLC) using a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water, often with an acid additive like trifluoroacetic acid (TFA). nih.govgoogle.com This allows for the separation of the main compound from any synthesis-related impurities or degradation products. merckmillipore.comsigmaaldrich.com

Because this compound is a racemic mixture (containing both D and L forms), chiral chromatography is required to separate the two enantiomers and determine the enantiomeric excess (ee). phenomenex.com This is critical because in applications like peptide synthesis, the presence of the undesired enantiomer can lead to significant impurities in the final product. merckmillipore.comrsc.org Chiral separations are achieved using specialized chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). phenomenex.comrsc.orgnih.gov The choice of mobile phase and CSP is crucial for achieving baseline resolution of the D- and L-enantiomers. phenomenex.comphenomenex.com

Table 3: Overview of Chromatographic Methods for Fmoc-Amino Acid Derivative Analysis

Technique Stationary Phase (Column Type) Typical Mobile Phase Purpose
RP-HPLC Octadecylsilane (C18) Acetonitrile / Water + 0.1% TFA (Gradient) Chemical Purity Assessment
Chiral HPLC Polysaccharide-based CSP (e.g., Lux Cellulose-2, CHIRALPAK IC) Isocratic or Gradient (e.g., Hexane/Ethanol or ACN/Water with additives) Enantiomeric Purity (ee %) Determination
UPLC/UHPLC Sub-2 µm particle C18 Acetonitrile / Water + 0.1% Formic Acid High-throughput Purity Analysis, often coupled with MS

| TLC | Silica or RP-18 | Varies (e.g., micellar eluents) | Rapid, qualitative purity check |

Chiral Chromatography for Enantiomeric Separation and Purity

The determination of enantiomeric purity is critical, as stereoisomers can have vastly different biological activities. nih.govresearchgate.net Chiral HPLC is the predominant technique for separating the enantiomers of Fmoc-amino acids. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers.

A variety of CSPs are effective for resolving Fmoc-amino acid racemates. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Lux and Chiralpak series), are widely used. phenomenex.comresearchgate.netphenomenex.com These are often operated in reversed-phase mode, using mobile phases consisting of an organic modifier like acetonitrile or methanol (B129727) with an acidic additive such as trifluoroacetic acid (TFA) or formic acid. phenomenex.com Studies have shown that 19 common Fmoc-protected α-amino acids can be baseline resolved using these columns. phenomenex.com

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R), are also highly effective due to their multimodal capabilities. sigmaaldrich.com They can operate in reversed-phase, polar organic, or polar-ionic modes. nih.govsigmaaldrich.com For Fmoc-amino acids, CHIROBIOTIC R often provides excellent separation in reversed-phase mode. sigmaaldrich.com Another class of CSPs is based on Cinchona alkaloids, which can be zwitterionic or weak anion-exchange types, offering different selectivity for N-protected amino acids. nih.gov A general observation across many of these systems is that the D-enantiomer elutes before the L-enantiomer. nih.gov

The table below details exemplary conditions for the chiral separation of Fmoc-amino acids.

CSP TypeColumn ExampleMobile PhaseElution OrderSource
Polysaccharide Lux Cellulose-1Acetonitrile / 0.1% TFAD then L phenomenex.com
Polysaccharide Chiralpak IAHexane / Isopropyl Alcohol / 0.1% TFANot Specified rsc.orgresearchgate.net
Macrocyclic Glycopeptide CHIROBIOTIC RMethanol / 0.1% TEAA, pH 4.1Not Specified sigmaaldrich.comsigmaaldrich.com
Cinchona Alkaloid QN-AX (Anion-Exchanger)Methanol / Acetic Acid / TriethylamineD then L nih.gov

Ultra-Performance Liquid Chromatography (UPLC) and Two-Dimensional Liquid Chromatography (2D-LC) Approaches

To meet the demands for higher throughput and resolution, Ultra-Performance Liquid Chromatography (UPLC) has been adopted for amino acid analysis. UPLC systems utilize columns packed with sub-2 µm particles, which, when operated at high pressures, provide significantly faster separations and greater peak capacity compared to traditional HPLC. youtube.com This technology is well-suited for complex samples and can reduce analysis times for derivatized amino acids to just a few minutes. youtube.comnih.gov

For particularly complex separations, such as resolving challenging isomeric amino acids, Two-Dimensional Liquid Chromatography (2D-LC) offers enhanced separation power. researchgate.netnih.gov This technique employs two columns with different separation mechanisms. numberanalytics.com A common configuration for amino acid analysis might involve an achiral reversed-phase separation in the first dimension, followed by transfer of specific fractions to a chiral column in the second dimension for enantiomeric resolution. nih.gov Modern 2D-LC systems can be fully automated and often use a "heart-cutting" or "trapping" approach, where the fraction of interest from the first dimension is trapped and then eluted onto the second-dimension column.

A typical 2D-UPLC setup for complex sample analysis is outlined below.

ComponentDescriptionPurposeSource
1st Dimension Column e.g., Reversed-Phase C18Initial separation of components based on hydrophobicity. nih.gov
Trap Column e.g., Reversed-Phase with larger particlesTraps and pre-concentrates the heart-cut fraction from the 1D effluent.
2nd Dimension Column e.g., Chiral Stationary PhaseHigh-resolution separation of the targeted isomers/enantiomers. nih.gov
Pumping System Multiple pumps (loading, eluting)To manage the complex fluidics of trapping and transferring fractions between dimensions.
Detection Mass Spectrometry (MS/MS)Provides high sensitivity and specificity for peak identification and quantification. researchgate.net

Other Spectroscopic Methods for Quinolyl Moieties (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy) in Research

The quinoline (B57606) ring system within this compound possesses distinct spectroscopic properties that are useful for its characterization. acs.orgnih.gov UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful, non-destructive techniques for studying molecules containing such aromatic moieties. researchgate.net

UV-Vis Spectroscopy: Quinoline and its derivatives exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net These absorptions arise from π-π* electronic transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) can be influenced by substituents on the quinoline ring and the solvent polarity. researchgate.netnih.gov For example, various quinoline derivatives show strong absorption peaks typically in the range of 310-360 nm. nih.govnih.govrsc.org This property is not only useful for confirming the presence of the quinolyl group but also for quantification using a UV-Vis detector in HPLC.

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent, a property that makes them valuable as probes and labels in biochemical research. nih.govrsc.org Upon excitation with UV light, the quinoline moiety can emit light at a longer wavelength (a phenomenon known as fluorescence). acs.org The structure of quinoline provides rigidity and a high quantum yield in many cases. rsc.org The excitation and emission wavelengths are sensitive to the molecular structure and environment. For instance, a quinoline derivative modified with cysteine was reported to have an excitation maximum at 235 nm and an emission maximum at 305 nm. acs.org The inherent fluorescence of the 6-quinolyl group can be exploited for highly sensitive detection in chromatographic analyses or for studying molecular interactions.

The table below presents representative spectroscopic data for research-related quinoline compounds.

Compound TypeSolventExcitation λmax (nm)Emission λmax (nm)Source
Quinoline Derivative (Sensor 1) Tris-HCl buffer314Not specified rsc.org
3-QCTH (Quinoline-Cysteine) Not specified235305 acs.org
AnQn (Schiff Base Probe) Acetonitrile320~480 researchgate.net
Styryl Quinoline (3c) Methanol350Non-luminescent nih.gov

Applications and Functional Roles of Fmoc 3 6 Quinolyl Dl Ala Oh in Contemporary Research

Fmoc-3-(6-Quinolyl)-DL-Ala-OH as a Core Building Block in Peptide and Peptidomimetic Synthesis.chemimpex.comnih.govnih.gov

The primary application of this compound is as a monomer unit for the synthesis of peptides and peptidomimetics. The Fmoc group serves as a temporary protecting group for the amino terminus, which is central to the most widely used strategy for peptide assembly. nih.gov The quinoline (B57606) moiety introduces a bulky, aromatic, and fluorescent side chain, which can be used to modulate the biological activity, structural properties, and detectability of the resulting peptide. chemimpex.comnih.gov Peptidomimetics, which are compounds designed to mimic natural peptides, often incorporate such unnatural amino acids to improve properties like stability against enzymatic degradation and receptor selectivity. nih.govcam.ac.uk

Integration into Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for the chemical synthesis of peptides, and the Fmoc/tBu strategy is the most common approach. nih.gov this compound is designed for seamless integration into this workflow. The synthesis cycle involves the iterative coupling of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support, typically a polymeric resin. uci.edu

The general steps for incorporating this compound into a peptide sequence via SPPS are as follows:

Resin Preparation : A suitable resin, such as Rink amide or Wang resin, is chosen based on the desired C-terminal functionality of the peptide. uci.edu The first amino acid is loaded onto this resin.

Fmoc Deprotection : The Fmoc protecting group of the resin-bound amino acid is removed using a solution of a weak base, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edu This exposes a free amine group on the growing peptide chain.

Coupling : this compound is pre-activated using a coupling reagent (e.g., HCTU, HBTU) and a base (e.g., DIPEA) and then added to the resin. The activated carboxylic acid of the quinolyl-alanine derivative reacts with the free amine on the peptide chain to form a new peptide bond. uci.edu

Washing : The resin is thoroughly washed to remove excess reagents and byproducts.

Iteration : These deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired sequence.

The use of a DL-racemic mixture of the amino acid will result in the synthesis of a diastereomeric mixture of peptides, which may be desirable for certain screening applications or can be separated in a subsequent purification step.

Synthesis StepReagents and ConditionsPurpose
Fmoc Deprotection 20% piperidine in DMFRemoval of the Fmoc group to expose the N-terminal amine for the next coupling reaction.
Amino Acid Activation Coupling agent (e.g., HCTU, HBTU), Base (e.g., DIPEA) in DMFConversion of the carboxylic acid to a more reactive species to facilitate peptide bond formation.
Coupling Activated Fmoc-amino acid in DMFFormation of the peptide bond between the activated amino acid and the N-terminal amine of the growing peptide chain.
Cleavage from Resin Strong acid cocktail (e.g., TFA with scavengers)Release of the synthesized peptide from the solid support and removal of side-chain protecting groups.

This table outlines the general conditions for the integration of Fmoc-protected amino acids, including this compound, in a standard SPPS protocol.

Utilization in Solution-Phase Peptide Synthesis Strategies

While less common for long peptides, solution-phase synthesis remains a valuable technique, particularly for the production of short peptides or for large-scale synthesis. google.comslideshare.net In this approach, both the reactants and products are in the same liquid phase. The Fmoc protection strategy can also be adapted for solution-phase synthesis. nih.gov

The key challenge in solution-phase synthesis is the purification of the product after each coupling step. google.com The incorporation of this compound would follow the general principles of solution-phase coupling, where the protected amino acid is activated and reacted with the free amine of a peptide fragment in solution. Purification is typically achieved by extraction or crystallization. The fluorescent nature of the quinolyl group can be advantageous in this context, as it may aid in the visualization and tracking of the product during chromatographic purification.

Impact on Peptide Conformation and Structural Stability in Designed Sequences

The presence of the large aromatic quinolyl side chain can lead to several conformational effects:

Steric Hindrance : The bulkiness of the quinolyl group can restrict the conformational freedom of the peptide backbone in its vicinity, potentially favoring specific secondary structures like β-turns or disrupting helical structures. ias.ac.in

Aromatic Interactions : The quinolyl ring can participate in π-π stacking interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the peptide sequence, which can stabilize specific folded conformations.

The specific impact on conformation is highly dependent on the position of the quinolyl-alanine residue within the peptide sequence and the nature of the surrounding amino acids. nih.govnih.gov Conformational studies of peptides containing quinoxaline, a related heterocyclic system, have shown the existence of multiple stable conformers in solution. nih.gov Computational modeling and spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are essential tools to elucidate the precise structural consequences of incorporating this unnatural amino acid. nih.govresearchgate.net

Development of Fluorescence Probes and Biosensors Utilizing the Quinolyl Fluorophore.rsc.orgnih.gov

The quinoline moiety is a well-known fluorophore, and its incorporation into peptides via this compound provides a powerful tool for developing fluorescent probes and biosensors. rsc.orgnih.gov The fluorescence properties of quinoline are sensitive to its local environment, which is a key principle in the design of "turn-on" or ratiometric sensors. nih.gov

Design Principles for Quinolyl-Based Fluorescence Probes for Research Applications

The design of peptide-based fluorescent probes often relies on modulating the fluorescence of an incorporated fluorophore in response to a specific biological event, such as binding to a target molecule or enzymatic cleavage. nih.govresearchgate.net The quinolyl group in 3-(6-quinolyl)-alanine can serve as the signaling unit in such probes.

Key design principles include:

Environment-Sensitive Fluorescence : The quantum yield and emission wavelength of the quinolyl group can change based on the polarity of its environment. For example, a peptide probe might be designed to have low fluorescence in an aqueous solution, but exhibit a significant increase in fluorescence (a "light-up" response) upon binding to a hydrophobic pocket on a target protein. researchgate.net

Fluorescence Quenching and De-quenching : The fluorescence of the quinolyl group can be quenched by proximity to certain other functional groups, a phenomenon known as fluorescence resonance energy transfer (FRET) or photoinduced electron transfer (PET). nih.govnih.govrsc.org A probe can be designed where the quinolyl fluorescence is initially quenched. Upon cleavage of the peptide by a specific protease, the quencher is released, leading to a restoration of fluorescence.

Ratiometric Sensing : In some cases, changes in the environment, such as pH, can cause a shift in the emission wavelength of the quinoline fluorophore. nih.gov This allows for ratiometric measurements, where the ratio of fluorescence intensities at two different wavelengths is used for quantification, providing a more robust signal that is independent of probe concentration.

Probe Design StrategyMechanism of ActionPotential Application
Environment-Sensitive Probe Change in fluorescence intensity or wavelength upon binding to a target, due to a change in the local environment of the quinolyl group.Detection of protein-protein interactions or binding to specific biomolecules.
FRET-Based Probe A quencher molecule is placed in proximity to the quinolyl group. Cleavage of the peptide by an enzyme separates the fluorophore and quencher, resulting in a fluorescence signal.Enzyme activity assays, particularly for proteases.
pH-Sensing Probe The fluorescence properties of the quinolyl group change in response to variations in pH.Imaging of acidic organelles like lysosomes or monitoring pH changes in the cellular microenvironment. nih.gov

This table illustrates common design strategies for fluorescent probes that can be developed using quinolyl-containing amino acids.

Applications in Biological Imaging Research and Detection Methodologies

Peptide probes containing this compound can be employed in a variety of biological imaging and detection applications. The peptide component of the probe provides specificity for a particular biological target, while the quinolyl group provides the means of detection. chemimpex.com

Potential applications include:

Live Cell Imaging : Quinolone-based fluorescent probes have been successfully used for live-cell imaging. nih.gov Peptides containing 3-(6-quinolyl)-alanine could be designed to target specific subcellular compartments or to report on specific cellular processes in real-time.

Enzyme Activity Assays : As described above, probes can be designed to detect the activity of specific enzymes, such as proteases, which are often dysregulated in diseases like cancer. nih.gov

Biomarker Detection : These probes can be used in diagnostic assays to detect the presence of specific biomarkers, such as disease-related proteins or peptides, in biological samples. nih.gov The high sensitivity of fluorescence detection allows for the detection of low-abundance targets.

The synthesis of such probes is facilitated by the use of SPPS, allowing for the precise placement of the fluorescent amino acid within a peptide sequence that is designed for a specific biological function.

Utilization in Enzyme Inhibition Studies and Receptor Activity Assays in Basic Research

The rational design of enzyme inhibitors and receptor-modulating compounds is a cornerstone of drug discovery and chemical biology. The structural characteristics of this compound make it a compelling candidate for these applications.

Substrate Development for Protease Inhibition Studies

The development of specific substrates is crucial for studying the activity and inhibition of proteases, a class of enzymes involved in numerous physiological and pathological processes. nih.gov Non-covalent inhibition, where an inhibitor binds reversibly to the enzyme's active site, is a common mechanism. nih.gov The design of such inhibitors often involves creating molecules that mimic the natural substrate of the enzyme.

While direct studies on this compound as a protease substrate are not extensively documented in peer-reviewed literature, its structural components suggest a strong potential for such applications. The alanine (B10760859) backbone provides a familiar peptide structure, while the quinolyl group introduces a large, heterocyclic aromatic system. This quinoline moiety can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding, with the amino acid residues in the active site of a protease.

For instance, in the context of HIV research, derivatives of quinolyl-alanine, such as Boc-3-(2-quinolyl)-DL-Ala-OH and Fmoc-3-(2-quinolyl)-DL-Ala-OH, have been included in a class of compounds designed to inhibit the replication of the virus. google.com This suggests that the quinolyl-alanine scaffold can be recognized by viral proteases, a key enzyme class for HIV replication. The development of substrate-selective inhibitors is a significant challenge, and computational approaches are being used to design molecules that can differentiate between various substrates of the same enzyme. plos.org The unique steric and electronic properties of the 6-quinolyl group in this compound could be exploited to design highly selective substrates or inhibitors for specific proteases.

The table below summarizes the potential interactions that could govern the binding of this compound to a protease active site.

Interaction TypeInvolved MoietyPotential Role in Inhibition
π-π Stacking Quinolyl group, Fmoc groupInteraction with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the enzyme's binding pocket, enhancing affinity.
Hydrophobic Interactions Quinolyl group, Alanine methyl groupBinding to hydrophobic pockets within the active site, contributing to overall binding energy.
Hydrogen Bonding Carboxyl group, Amide bond, Quinolyl nitrogenFormation of hydrogen bonds with backbone or side-chain atoms of the enzyme, providing specificity and stability to the complex.
Steric Hindrance Bulky Fmoc and quinolyl groupsCan be designed to selectively block the active site of a target protease while not affecting others with different topologies.

Bioassay Development for Enzyme and Receptor Activity Research

Bioassays are indispensable tools for quantifying the activity of enzymes and receptors. The development of novel assay formats, including those based on fluorescence, is an active area of research. europeanpharmaceuticalreview.com Radioligand binding assays have traditionally been a powerful technique for studying receptor-ligand interactions, providing key parameters like binding affinity (Ki) and receptor density (Bmax). nih.govmerckmillipore.com

This compound possesses intrinsic fluorescence due to the quinoline and fluorenyl moieties. This property is highly advantageous for developing non-radioactive binding assays. The fluorescence of these groups is often sensitive to their local environment. Upon binding to a receptor or an enzyme active site, changes in the polarity, viscosity, and exposure to quenching residues can lead to a measurable change in fluorescence intensity, lifetime, or emission wavelength. This principle can be harnessed to develop high-throughput screening assays to identify new enzyme inhibitors or receptor ligands.

The general workflow for developing a fluorescence-based binding assay using a compound like this compound would involve:

Characterization of Fluorescence Properties: Determining the excitation and emission spectra of the free compound in assay buffer.

Binding Studies: Titrating the target receptor or enzyme with the fluorescent ligand and monitoring changes in fluorescence.

Competition Assays: Using the fluorescent ligand to screen libraries of non-fluorescent compounds for their ability to displace it from the binding site.

The table below outlines the key parameters in receptor binding assays and how a fluorescent ligand like this compound could be utilized.

ParameterDescriptionApplication with Fluorescent Ligand
Kd (Dissociation Constant) A measure of the affinity of a ligand for its receptor.Determined by titrating the receptor with the fluorescent ligand and measuring the concentration at which 50% of the receptors are occupied.
Ki (Inhibition Constant) The concentration of a competing ligand that occupies 50% of the receptors in the presence of a fixed concentration of the primary ligand.Determined in a competition assay where a non-labeled compound displaces the fluorescent ligand from the receptor.
Bmax (Maximum Binding Capacity) The total number of receptors in a given preparation.Determined from saturation binding experiments using the fluorescent ligand.

Exploration in Novel Scaffold Materials and Supramolecular Assemblies for Research

The self-assembly of small molecules into well-defined nanostructures is a powerful bottom-up approach for creating novel materials with applications in nanotechnology and biomedicine. Fmoc-protected amino acids and dipeptides are particularly well-known for their ability to form supramolecular hydrogels. nih.govnih.gov

Self-Assembly of Fluorenylmethoxycarbonyl-Dipeptides in Material Science Research

The self-assembly of Fmoc-dipeptides is driven by a combination of non-covalent interactions. The aromatic Fmoc groups stack through π-π interactions, while the peptide backbones form intermolecular hydrogen bonds, creating a stable, extended network. These interactions lead to the formation of nanofibers, which entangle to form a three-dimensional hydrogel matrix capable of entrapping large amounts of water. nih.govplos.org

While this compound is a single amino acid derivative, it can be readily incorporated into di- or tripeptides. The presence of the large, planar quinolyl group is expected to significantly influence the self-assembly process. It can participate in π-π stacking interactions, similar to the Fmoc group, potentially leading to more stable or morphologically distinct nanostructures. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor, further directing the self-assembly process.

Research on other Fmoc-dipeptides has shown that the nature of the amino acid side chains plays a critical role in determining the properties of the resulting hydrogel. By systematically varying the amino acid sequence, it is possible to tune the mechanical strength, thermal stability, and biocompatibility of the hydrogel. rsc.org The incorporation of a quinolyl-containing amino acid would add another layer of control over these properties, potentially leading to materials with novel electronic or optical characteristics.

Design of Functional Materials for Advanced 3D Cell Culture Research

Three-dimensional (3D) cell culture systems are increasingly recognized as more physiologically relevant models for studying cell behavior compared to traditional 2D cultures. Supramolecular hydrogels derived from Fmoc-peptides are attractive scaffolds for 3D cell culture due to their high water content, biocompatibility, and tunable mechanical properties that can mimic the native extracellular matrix. plos.org

The ability to trigger hydrogel formation under biocompatible conditions is crucial for encapsulating living cells. This can be achieved through various stimuli, such as a change in pH or the use of enzymes. plos.org A hydrogel based on a peptide containing this compound could offer several advantages for 3D cell culture:

Bioactivity: The quinoline moiety may impart specific biological activity to the scaffold, influencing cell adhesion, proliferation, or differentiation.

Controlled Release: The hydrogel matrix could be used for the controlled release of therapeutic agents or growth factors, with the quinolyl group potentially interacting with and modulating the release of certain molecules.

Imaging: The intrinsic fluorescence of the scaffold could allow for real-time monitoring of hydrogel degradation and cell-matrix interactions without the need for external fluorescent labels.

The table below details the desirable properties of a 3D cell culture scaffold and how a hydrogel derived from a peptide containing this compound might fulfill them.

PropertyDescriptionPotential Contribution of Fmoc-Quinolyl-Alanine Peptide
Biocompatibility The material should not be toxic to cells.Peptide-based hydrogels are generally biocompatible.
Biodegradability The scaffold should degrade over time to allow for tissue remodeling.The peptide bonds can be cleaved by cellular proteases.
Mechanical Properties The stiffness of the scaffold should match that of the target tissue.Tunable by altering the peptide sequence and concentration. The quinolyl group may enhance mechanical strength through additional stacking interactions.
Porosity The scaffold should have interconnected pores to allow for nutrient and waste exchange.The nanofibrous nature of the hydrogel creates a porous network.
Bioactivity The scaffold can be functionalized with bioactive motifs to direct cell behavior.The quinolyl group itself may be bioactive, or it can serve as a handle for further chemical modification.

Investigating Biomolecular Interactions and Recognition Mechanisms

Understanding how molecules recognize and interact with each other is fundamental to virtually all biological processes. The unique combination of a peptide backbone, a fluorescent reporter group (Fmoc and quinolyl), and a variable side chain makes this compound a versatile tool for studying biomolecular interactions.

When incorporated into a peptide sequence, the quinolyl group can act as a probe to investigate the binding of that peptide to its target protein or nucleic acid. Changes in the fluorescence of the quinolyl moiety upon binding can provide information about the binding event, the local environment of the binding site, and even conformational changes that occur upon complex formation.

Furthermore, the DL-racemic nature of this particular compound introduces another dimension. While biological systems are typically highly stereospecific, studying the interactions of D-amino acid-containing peptides can provide insights into the stringency of molecular recognition and can lead to the development of peptides with enhanced stability against enzymatic degradation.

In the context of supramolecular chemistry, the co-assembly of L- and D-amino acid-containing peptides can lead to the formation of materials with distinct properties compared to their homochiral counterparts. mdpi.com Investigating the self-assembly of peptides containing this compound could therefore shed light on the complex interplay of chirality and aromatic interactions in directing the formation of supramolecular structures.

Metal-Chelating Properties and Coordination Chemistry in Biological Systems

The incorporation of unnatural amino acids with metal-chelating capabilities into peptides and proteins is a powerful strategy in bioinorganic chemistry and chemical biology. The quinoline moiety, a key structural feature of this compound, is a well-established bidentate ligand for various transition metal ions. This intrinsic property positions quinolyl-alanine derivatives as valuable tools for introducing specific metal-binding sites into biological systems.

Research into analogous compounds, such as 2-amino-3-(8-hydroxyquinolin-3-yl)propanoic acid (HQ-Ala), has demonstrated the significant potential of quinoline-containing amino acids in coordination chemistry within a biological context. The 8-hydroxyquinoline (B1678124) group, in particular, is known to form stable complexes with a wide range of transition metals. When genetically encoded into proteins, HQ-Ala can serve as a site-specific ligand, enabling the creation of engineered proteins with novel functions. For instance, the introduction of HQ-Ala into a protein scaffold allows for the chelation of metal ions like Zn²⁺. This interaction can be harnessed for various applications, including the development of fluorescent probes and the creation of heavy-atom binding sites to facilitate protein structure determination through X-ray crystallography. The ability to introduce such a metal-binding site with high specificity and efficiency opens up avenues for designing artificial metalloenzymes with tailored catalytic or redox activities.

While direct studies on the coordination chemistry of this compound within biological systems are not extensively documented in publicly available literature, the known principles of quinoline-metal interactions provide a strong basis for its utility. The nitrogen atom of the quinoline ring and a nearby oxygen atom from the carboxyl group of the alanine backbone could potentially act as a bidentate chelate. The table below summarizes the potential coordination properties based on the known chemistry of quinoline derivatives.

Metal Ion Potential Coordination Geometry Potential Biological Application
Zn²⁺TetrahedralFluorescent sensing, structural stabilization
Cu²⁺Square Planar / Distorted OctahedralRedox sensing, artificial enzyme design
Ni²⁺Square Planar / OctahedralAffinity purification (His-tag alternative)
Co²⁺Tetrahedral / OctahedralSpectroscopic probe
Fe²⁺/Fe³⁺OctahedralRedox-active centers

This table presents potential interactions based on the known coordination chemistry of quinoline and related ligands. The actual coordination in a specific biological context may vary.

Interaction with Protein Targets and Cellular Components in Mechanistic Studies

The unique spectroscopic properties of the quinoline group make this compound a valuable building block for designing probes to investigate interactions with protein targets and other cellular components. The quinoline moiety is inherently fluorescent, and its emission characteristics are often sensitive to the local microenvironment, a property known as solvatochromism. This sensitivity can be exploited to monitor changes in the environment of the labeled peptide, such as those occurring upon binding to a protein target.

The introduction of a fluorescent non-canonical amino acid like 6-quinolyl-alanine into a peptide sequence allows for the direct monitoring of binding events without the need for larger, potentially disruptive fluorescent tags. When a peptide containing 6-quinolyl-alanine binds to its protein target, the change in the local environment—for example, from an aqueous solvent to a more hydrophobic binding pocket—can lead to a detectable change in the fluorescence signal, such as a shift in the emission wavelength or an increase in quantum yield. This provides a powerful tool for quantifying binding affinities and studying the kinetics of protein-peptide interactions.

Furthermore, the strategic placement of 6-quinolyl-alanine within a peptide can provide insights into the structure of the peptide-protein complex. By creating a series of peptides with the fluorescent amino acid at different positions, it is possible to map the regions of the peptide that are in close contact with the protein. This "hydrophobicity scanning" approach can complement other techniques like alanine scanning to delineate the binding interface.

The utility of such fluorescent amino acids has been demonstrated in various studies of protein-protein interactions. For instance, unnatural amino acids with environment-sensitive fluorescence have been successfully used to study the binding of peptides to calmodulin, a key signaling protein. Upon binding, a significant enhancement of the fluorescence signal is observed, providing a clear readout of the interaction. While specific studies detailing the use of this compound for this purpose are limited, the principles established with other fluorescent amino acids are directly applicable.

The table below outlines the potential applications of this compound in studying interactions with biological targets.

Research Area Methodology Information Gained
Protein-Peptide BindingFluorescence TitrationBinding affinity (Kd), stoichiometry
Enzyme-Substrate InteractionsStopped-Flow FluorescenceKinetic parameters (kon, koff)
Conformational ChangesFluorescence Resonance Energy Transfer (FRET)Distance changes within or between biomolecules
Membrane InteractionsSolvatochromic Shift AnalysisDepth of membrane insertion, local environment polarity
Cellular ImagingFluorescence MicroscopyLocalization of peptides within cells

Theoretical and Mechanistic Investigations of Fmoc 3 6 Quinolyl Dl Ala Oh

Computational Chemistry Approaches for Conformational Analysis and Molecular Modeling

Computational chemistry provides powerful tools to model and predict the properties of complex molecules such as Fmoc-3-(6-Quinolyl)-DL-Ala-OH at an atomic level. These in silico methods allow for the exploration of molecular geometries, electronic properties, and dynamic behaviors that can be difficult to determine experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide fundamental insights into its stability and chemical reactivity by mapping its electron density distribution. nih.gov Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting how the molecule will interact with other chemical species. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity.

Reactivity descriptors, such as the Fukui function and dual descriptor (Δfw), can be calculated to pinpoint the most probable sites for nucleophilic, electrophilic, or radical attack on the molecule. nih.gov For instance, these calculations would likely show the nitrogen atom in the quinoline (B57606) ring and the carbonyl oxygens as primary sites for electrophilic attack or protonation, while specific carbons on the aromatic rings would be identified as susceptible to nucleophilic attack. nih.govacs.org The application of DFT can be invaluable for understanding reaction mechanisms, such as cycloadditions or substitutions involving the quinoline moiety. nih.gov

Table 1: Data Derived from DFT Calculations and Their Significance

Calculated ParameterSignificance for this compound
Ground State Geometry Predicts the most stable three-dimensional arrangement of atoms.
HOMO/LUMO Energies Determine the molecule's electron-donating and accepting capabilities, respectively.
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.
Electrostatic Potential Map Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions Identifies specific atomic sites most susceptible to nucleophilic or electrophilic attack. nih.gov
Transition State Energies Calculates the activation energy barriers for proposed reaction pathways. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior over time. MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. By simulating the molecule in a virtual environment (e.g., in a solvent box) over a period of nanoseconds to microseconds, researchers can map its conformational landscape. nih.gov

For this compound, MD simulations would reveal the flexibility of the different parts of the molecule: the rotation around the single bonds of the alanine (B10760859) backbone, the orientation of the bulky Fmoc group, and the spatial positioning of the quinolyl side chain. These simulations can identify various low-energy conformations (metastable states) and the energetic barriers between them. nih.gov This information is critical for understanding how the molecule might dock into an enzyme's active site or how it influences the secondary structure of a peptide chain it is incorporated into.

Table 2: Insights from Molecular Dynamics (MD) Simulations

MD Simulation OutputRelevance to this compound
Conformational Sampling Generates a collection of all accessible shapes the molecule can adopt. nih.gov
Root Mean Square Deviation (RMSD) Measures the average change in atomic positions over time, indicating structural stability.
Root Mean Square Fluctuation (RMSF) Identifies the flexibility of specific regions of the molecule.
Solvent Accessible Surface Area (SASA) Calculates the area of the molecule exposed to the solvent, affecting solubility and interactions.
Free Energy Landscape Maps the stable and metastable conformational states and the transitions between them. nih.gov

Mechanistic Studies of Reactions Involving the Quinolyl Moiety.nih.gov

The quinoline ring is a robust aromatic system, but it can participate in a variety of chemical transformations under specific conditions. nih.gov Mechanistic studies of these reactions are essential for the synthetic manipulation of this compound.

The quinoline ring system exhibits resistance to oxidation but can be transformed under controlled conditions. pharmaguideline.com The oxidation of a tetrahydroquinoline, a common precursor, to a quinoline is a key step in many synthetic routes. nih.gov Oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and manganese dioxide (MnO₂) are effective for this aromatization. nih.gov The mechanism with DDQ can be acid-catalyzed and may sometimes lead to alternative oxidation-elimination products. nih.gov Heterogeneous catalysts, such as those based on cobalt oxide or copper, can also facilitate aerobic dehydrogenation (an oxidative process) under milder conditions. researchgate.netorganic-chemistry.org

Conversely, the reduction of the quinoline ring, typically to 1,2,3,4-tetrahydroquinoline, is a fundamental transformation. acs.org This can be achieved through catalytic hydrogenation using various metal catalysts (e.g., cobalt, palladium, rhodium) and H₂ gas. acs.orgmdpi.com Non-catalytic methods using transfer hydrogenation reagents like Hantzsch esters have also been studied. DFT calculations on the reduction of quinoline by a Hantzsch ester suggest a stepwise mechanism involving proton transfer followed by hydride transfer, leading to a 1,4-reduction to form an enamine intermediate which is then further reduced. acs.org The reaction of quinoline with hydroxyl radicals, generated via radiolysis, leads to hydroxylation at multiple positions on the aromatic rings, demonstrating the complexity of its oxidation pathways. nih.gov

Table 3: Summary of Oxidation and Reduction Reactions of the Quinoline Ring

TransformationReagents / CatalystsMechanistic Notes
Oxidation MnO₂, DDQMnO₂ can offer cleaner reactions; DDQ reactions can be acid-catalyzed and may produce side products. nih.gov
Oxidative Dehydrogenation Cobalt Oxide, Copper-HMOP, TiO₂ (photocatalytic)Often uses O₂ as the oxidant, representing a greener approach. researchgate.netorganic-chemistry.org
Reduction (Hydrogenation) H₂ gas with Co, Pd, Rh catalystsHeterogeneously catalyzed process to form 1,2,3,4-tetrahydroquinolines. acs.org
Reduction (Transfer) Hantzsch EsterUncatalyzed pathway involves sequential proton and hydride transfers. acs.org
Hydroxylation Hydroxyl Radicals (•OH)Radical addition can occur at multiple carbon atoms on both rings. nih.gov

Substitution Reactions on the Quinolyl System for Derivative Synthesis.nih.gov

The quinoline ring can undergo both electrophilic and nucleophilic substitution, allowing for the synthesis of a wide range of derivatives. nih.govpharmaguideline.com Electrophilic substitution reactions, such as nitration or halogenation, typically occur on the benzene (B151609) ring portion of the molecule, with a preference for positions 5 and 8. pharmaguideline.com

Nucleophilic substitution is more common on the pyridine (B92270) ring, especially at positions 2 and 4, which are electron-deficient due to the influence of the nitrogen atom. iipseries.org To facilitate these reactions, a good leaving group, such as a halogen, is often required. For example, 4-chloroquinolines are versatile intermediates that react with various nucleophiles (amines, thiols, azides) to yield 4-substituted derivatives. mdpi.com The synthesis of such derivatives from this compound would likely first require a targeted modification of the quinoline ring itself, for instance, through oxidation to a quinolone followed by chlorination, before performing the nucleophilic substitution. mdpi.com

Table 4: Common Substitution Reactions for Quinoline Derivative Synthesis

Reaction TypePosition(s)Typical ReagentsNotes
Electrophilic Substitution C5 and C8Nitrating agents (HNO₃/H₂SO₄), HalogensOccurs on the electron-rich carbocyclic ring. pharmaguideline.com
Nucleophilic Substitution C2 and C4Amines, Thiols, Azides, AlkoxidesTypically requires an activated substrate, such as a halo-quinoline. iipseries.orgmdpi.com
Radical Substitution VariousVariesCan be used to introduce alkyl or aryl groups.
Organometallic Cross-Coupling VariousGrignard reagents, Boronic acids (with Pd/Fe catalysts)Enables C-C bond formation to attach complex side chains. organic-chemistry.org

Understanding the Influence of the Quinolyl Group on Peptide Structure and Function through Theoretical Models.organic-chemistry.orgacs.orgnih.gov

Incorporating non-natural amino acids like 3-(6-Quinolyl)-DL-alanine into a peptide sequence can dramatically alter its structure and biological function. The quinoline moiety is recognized as a significant pharmacophore, a molecular feature responsible for a drug's biological activity, and is a core component of many bioactive compounds. nih.govresearchgate.net Theoretical models are essential for predicting the structural consequences of its inclusion.

The quinolyl group is a bulky, rigid, and aromatic side chain. Its presence introduces significant steric constraints that can force the peptide backbone to adopt specific dihedral angles, potentially inducing or stabilizing secondary structures like β-turns or helical folds. Theoretical modeling, using a combination of MD simulations and DFT calculations, can explore these conformational preferences.

Furthermore, the aromatic nature of the quinoline ring allows for non-covalent interactions that can be critical for peptide structure and molecular recognition:

π-π Stacking: The quinoline ring can engage in π-stacking interactions with other aromatic residues in the peptide (e.g., Phenylalanine, Tyrosine, Tryptophan) or with aromatic moieties in a receptor binding pocket.

Cation-π Interactions: The electron-rich π-system of the quinoline ring can interact favorably with nearby cationic groups, such as the side chains of Lysine or Arginine.

Hydrogen Bonding: The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, influencing local secondary structure and interactions with solvent or receptor sites.

Theoretical models can quantify the energetic contributions of these interactions, helping to explain the enhanced binding affinity or stability of quinoline-containing peptides. By understanding these influences, it becomes possible to rationally design peptides with specific structural and functional properties.

Table 5: Potential Structural and Functional Influence of the Quinolyl Group in Peptides

InfluenceStructural/Functional ConsequenceRelevant Interactions
Steric Hindrance Restricts conformational freedom of the peptide backbone, potentially inducing turns or kinks.van der Waals forces
Aromaticity Provides a rigid scaffold and enables specific non-covalent interactions.π-π stacking, Cation-π interactions
Hydrophobicity Can drive the peptide to fold in aqueous environments or partition into lipid membranes.Hydrophobic effect
H-Bonding Capability The ring nitrogen can act as a hydrogen bond acceptor, orienting the side chain.Hydrogen bonds
Pharmacophore Acts as a key recognition element for binding to biological targets like enzymes or receptors. nih.govCombination of all above interactions

Advanced Analytical Methodologies for Detection and Quantification in Research Samples

Sample Preparation Techniques for Complex Biological and Environmental Research Matricesaurigaresearch.comjasco-global.comnih.govthermofisher.comoup.comnih.gov

Effective sample preparation is a foundational step for the reliable analysis of amino acids from intricate biological and environmental sources. nih.gov The primary objectives are to isolate the target analyte, Fmoc-3-(6-Quinolyl)-DL-Ala-OH, from interfering matrix components and to concentrate it to a level suitable for detection. thermofisher.cn

Hydrolysis and Extraction Protocols for Amino Acids from Diverse Samplesaurigaresearch.comjasco-global.comoup.comnih.govnih.gov

When 3-(6-Quinolyl)-DL-Ala-OH is part of a peptide or protein structure, hydrolysis is required to cleave the peptide bonds and release the individual amino acid. ijnrd.org Acid hydrolysis is the most common method, though no single protocol is universally optimal due to the varying stability of different amino acids and their peptide bonds. researchgate.net

Acid Hydrolysis: The classical and most widely referenced method involves heating the sample in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours under a vacuum. researchgate.netpearson.com This process effectively breaks down proteins into their constituent amino acids. ijnrd.org For a novel amino acid like 3-(6-Quinolyl)-DL-Ala-OH, the stability of the quinolyl group under these harsh acidic and high-temperature conditions would need to be empirically determined to ensure it is not degraded during the process.

Extraction: Following hydrolysis, the amino acids must be extracted from the sample matrix. For biological fluids like plasma, this often involves a protein precipitation step, commonly achieved by adding a solvent like methanol (B129727) or acetonitrile (B52724). creative-proteomics.comnih.gov For more complex samples, such as tissues or environmental matrices, multi-step extraction procedures may be necessary to remove lipids, salts, and other interfering substances. ijnrd.org The resulting extract, containing the free amino acids, is then typically dried and reconstituted in a suitable solvent for further cleanup or analysis. rsc.org

Solid Phase Extraction (SPE) for Sample Clean-up and Preconcentrationaurigaresearch.com

Solid Phase Extraction (SPE) is a widely utilized technique for purifying and concentrating amino acids from complex mixtures prior to chromatographic analysis. nih.govbiotage.com It effectively removes matrix interferences that can suppress ionization in mass spectrometry or co-elute with the target analyte in chromatography. thermofisher.cnrsc.org The choice of SPE sorbent is critical and depends on the chemical properties of the analyte and the matrix components.

Reversed-Phase (RP) SPE: C18 cartridges are commonly used to retain hydrophobic interfering compounds while allowing polar analytes like amino acids to pass through in the initial loading step. thermofisher.cn However, given the hydrophobic nature of the Fmoc and quinolyl groups in this compound, an RP-SPE strategy could be adapted to retain the analyte, which is then selectively eluted with an organic solvent.

Ion-Exchange SPE: Strong cation exchange (SCX) cartridges can be used to capture amino acids, which are zwitterionic compounds. nih.govshimadzu.com The sample is loaded under acidic conditions (e.g., pH ~2.8) where the amino group is protonated. nih.gov After washing away neutral and anionic interferences, the bound amino acids are eluted with a basic solution.

The following table outlines a typical SPE procedure for cleaning up amino acids from a biological sample.

StepProcedurePurpose
Conditioning The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by an aqueous solution. thermofisher.cnrsc.orgTo activate the sorbent and ensure reproducible interactions.
Equilibration The cartridge is rinsed with a solution that mimics the sample loading buffer (e.g., 0.1 M HCl). thermofisher.cnTo prepare the sorbent environment for sample loading.
Loading The prepared sample extract is passed through the cartridge at a controlled flow rate. curtin.edu.auTo bind the target analyte or the interfering compounds to the sorbent.
Washing The cartridge is rinsed with a specific solvent to remove weakly bound interfering compounds. curtin.edu.auTo enhance the purity of the isolated analyte fraction.
Elution A different solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.To recover the concentrated and purified target compound for analysis.

Derivatization Strategies for Enhanced Chromatographic Resolution and Detection in Analytical Researchaurigaresearch.comjasco-global.comnih.govthermofisher.comoup.comnih.govthermofisher.cnbocsci.combiotage.comresearchgate.net

Most amino acids lack a strong native chromophore or fluorophore, making their detection by UV or fluorescence challenging without chemical modification. shimadzu.comcreative-proteomics.com Derivatization converts the amino acid into a product with enhanced detection properties and improves its chromatographic behavior, particularly in reversed-phase systems. nih.govresearchgate.net

Pre-column Derivatization with Fluorenylmethoxycarbonyl (Fmoc) and Aminoquinolyl (AQC) Reagentsaurigaresearch.comnih.govthermofisher.comoup.comnih.govthermofisher.cnbocsci.combiotage.comresearchgate.net

Pre-column derivatization involves reacting the amino acids with a labeling agent before injection into the chromatography system. shimadzu.comshimadzu.com This approach is favored for its high sensitivity and the ability to use a wide range of reagents. shimadzu.com

9-Fluorenylmethyl-chloroformate (FMOC-Cl): This is a widely used derivatization reagent that reacts with both primary and secondary amino groups to form stable, highly fluorescent derivatives. oup.comcreative-proteomics.com The reaction is rapid at room temperature in an alkaline buffer. creative-proteomics.comshimadzu.com For the analysis of 3-(6-Quinolyl)-DL-Alanine, derivatization with FMOC-Cl would yield a product with strong fluorescence from the Fmoc tag, complementing the native UV absorbance of the quinolyl group. This dual-detection capability could enhance selectivity. A key challenge with FMOC-Cl is that its hydrolysis byproduct, FMOC-OH, can cause fluorescent interference if not chromatographically resolved from the analyte peaks. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): AQC is another popular pre-column derivatization reagent that reacts with primary and secondary amino acids to form stable, fluorescent derivatives. creative-proteomics.comnih.gov The reaction is fast, and the resulting derivatives are stable for days, allowing for batch processing. thermofisher.comwaters.com AQC derivatization of 3-(6-Quinolyl)-DL-Alanine would produce a highly fluorescent product. The excess AQC reagent hydrolyzes to form 6-aminoquinoline (B144246) (AMQ), which generally does not interfere with the chromatographic separation of the derivatized amino acids. waters.comyoutube.com

Post-column Derivatization Techniques for Amino Acid Analysisjasco-global.com

In post-column derivatization, the amino acids are first separated in their native form, typically by ion-exchange chromatography, and then mixed with a reagent in a post-column reactor before reaching the detector. aurigaresearch.comshimadzu.comactascientific.com This technique is known for its ruggedness and reproducibility because the derivatization reaction is not affected by the sample matrix. aurigaresearch.comnih.gov

Ninhydrin (B49086): This is a classical reagent used for the post-column detection of amino acids. It reacts with primary and secondary amino acids at elevated temperatures to produce a colored compound detectable by visible absorption (typically at 570 nm for primary amines and 440 nm for secondary amines like proline). aurigaresearch.comshimadzu.com

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amino acids in the presence of a thiol to yield intensely fluorescent isoindole derivatives. creative-proteomics.comactascientific.com It is more sensitive than ninhydrin but does not react with secondary amino acids, which is a significant limitation. creative-proteomics.com

The table below compares key features of pre-column and post-column derivatization strategies.

FeaturePre-column DerivatizationPost-column Derivatization
Primary Advantage High sensitivity, reagent versatility. shimadzu.comHigh reproducibility, less matrix interference. aurigaresearch.comnih.gov
Typical Reagents FMOC-Cl, AQC, PITC, Dansyl Chloride. shimadzu.comcreative-proteomics.comNinhydrin, o-Phthalaldehyde (OPA). aurigaresearch.comshimadzu.com
Chromatography Typically Reversed-Phase HPLC (RP-HPLC). youtube.comTypically Ion-Exchange Chromatography (IEC). aurigaresearch.com
Reaction Time Can be longer and require removal of excess reagent. oup.comFast, occurs in-line in a reaction coil. actascientific.com
Reagent Consumption Generally lower. shimadzu.comGenerally higher due to continuous flow. aurigaresearch.com
Key Limitation Reaction efficiency can be affected by sample matrix. shimadzu.comLimited choice of suitable reagents. shimadzu.com

Quantitative Analysis and Method Validation in Research Contextsaurigaresearch.comjasco-global.comnih.govthermofisher.comoup.comnih.govthermofisher.cnbiotage.comresearchgate.netnih.gov

For the quantitative analysis of this compound to be considered reliable, the analytical method must undergo rigorous validation. nih.gov Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and quantitation). nih.govnih.gov

Linearity: A calibration curve is generated by analyzing standard solutions at several concentration levels. For a method to be linear, the detector response should be directly proportional to the analyte concentration over a specified range. A correlation coefficient (R²) of >0.99 is typically required. nih.govnih.gov

Accuracy and Recovery: Accuracy is assessed by analyzing samples with a known concentration of the analyte (e.g., spiked samples) and comparing the measured concentration to the true value. Recovery experiments, often performed during the validation of sample preparation steps like SPE, should ideally be within a range of 80-120%. rsc.orgnih.gov

Precision: Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Intra-day precision (Repeatability): Assesses variability within the same day or a single analytical run. nih.gov

Inter-day precision (Intermediate Precision): Assesses variability across different days, analysts, or equipment. nih.gov RSD values are often expected to be below 15-20%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio of 3:1. oup.com The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The following table presents hypothetical validation data for an analytical method designed for this compound.

Validation ParameterAcceptance CriteriaExample Finding
Linearity (R²) ≥ 0.99 nih.govnih.gov0.9992
Concentration Range Defined by application needs2.5 - 100 pmol/µL nih.gov
Accuracy (Recovery) 80 - 120% rsc.orgnih.gov94 - 105%
Intra-day Precision (RSD) < 15% nih.gov4.5%
Inter-day Precision (RSD) < 20% nih.gov8.9%
LOD (S/N Ratio) ~3:1 oup.com0.5 pmol/µL
LOQ ~10:11.5 pmol/µL

Application of Internal Standards for Accurate Quantification

In the quantitative analysis of chemical compounds by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is a well-established practice to ensure accuracy and precision. An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to both the sample and calibration standards. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.

For the analysis of Fmoc-protected amino acids, several compounds have been successfully employed as internal standards. Commonly used internal standards for the HPLC analysis of Fmoc-amino acids include norvaline and sarcosine . The selection of an appropriate internal standard is critical and depends on the specific characteristics of the analyte and the analytical method. For a compound like this compound, an ideal internal standard would be a non-endogenous compound that does not co-elute with the analyte or other components in the sample matrix and exhibits a similar response to the detector.

Evaluation of Linearity, Precision, and Limits of Detection in Research Assays

The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. Key validation parameters include linearity, precision, and the limits of detection (LOD) and quantification (LOQ). These parameters ensure that the data generated are reliable and reproducible.

Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. For the quantification of this compound, a calibration curve would be constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0.

Precision Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

Limits of Detection (LOD) and Quantification (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are critical parameters for assessing the sensitivity of an analytical method.

While specific experimental data for the validation of an analytical method for this compound are not publicly available, the following table provides a hypothetical representation of what such data might look like, based on typical performance characteristics of HPLC methods for similar complex Fmoc-amino acids.

Table 1: Hypothetical Analytical Method Validation Parameters for this compound

Parameter Specification Hypothetical Result
Linearity
Range - 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.995 0.998
Precision (RSD%)
Repeatability (Intra-assay) ≤ 2% 1.5%
Intermediate Precision (Inter-assay) ≤ 5% 3.8%
Limits
Limit of Detection (LOD) - 0.1 µg/mL
Limit of Quantitation (LOQ) - 0.5 µg/mL

It is important to note that these values are illustrative and would need to be determined experimentally for any specific analytical method developed for this compound. The development and validation of such a method would follow established guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), to ensure the generation of high-quality, reliable data in a research setting.

Q & A

Q. What are the key considerations for synthesizing Fmoc-3-(6-Quinolyl)-DL-Ala-OH in solid-phase peptide synthesis (SPPS)?

The synthesis involves coupling the Fmoc-protected amino acid to a resin-bound peptide chain. Critical factors include:

  • Activation Reagents : Use HOBt/DIC or PyBOP for efficient activation of the carboxylic acid group, minimizing racemization .
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF, ensuring complete cleavage while preserving the quinoline side chain .
  • Solvent Compatibility : DMF or DCM is preferred for swelling the resin and enhancing reagent diffusion .
  • Monitoring : Employ Kaiser tests or UV monitoring (at 301 nm for Fmoc removal) to track reaction progress .

Q. How should researchers purify this compound after synthesis?

Purification typically involves:

  • Reverse-Phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities. The quinoline moiety provides strong UV absorption at 254 nm for detection .
  • Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to isolate high-purity crystals .
  • Mass Spectrometry : Confirm molecular identity via ESI-MS, targeting the expected [M+H]⁺ ion (e.g., ~425–450 m/z range for similar Fmoc-amino acids) .

Q. What analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Verify the absence of racemization (e.g., α-proton splitting patterns) and confirm the quinoline ring’s integration .
  • HPLC Purity Analysis : Use a C8 column with UV detection to ensure ≥95% purity, critical for peptide synthesis reproducibility .
  • FT-IR : Identify characteristic Fmoc carbonyl stretches (~1690–1710 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can steric hindrance from the 6-quinolyl group impact coupling efficiency, and how is this mitigated?

The bulky 6-quinolyl group can reduce coupling rates due to restricted access to the α-amino group. Strategies include:

  • Extended Coupling Times : Increase reaction duration to 2–4 hours for complete activation .
  • Double Coupling : Repeat the coupling step with fresh reagents to ensure >99% efficiency .
  • Microwave-Assisted Synthesis : Apply controlled heating (50–60°C) to enhance reaction kinetics .
    Contradictory reports on optimal temperatures (e.g., room temperature vs. heated conditions) should be resolved by testing both methods for specific peptide sequences .

Q. What are the stability challenges of this compound under acidic or basic conditions?

  • Acidic Conditions : The Fmoc group is stable, but prolonged exposure to TFA (during cleavage) may protonate the quinoline nitrogen, altering solubility. Limit TFA exposure to <2 hours .
  • Basic Conditions : Piperidine (used in Fmoc removal) can hydrolyze the ester bond in unprotected derivatives. Ensure rapid neutralization post-deprotection .
  • Long-Term Storage : Store at −20°C under argon to prevent oxidation of the quinoline ring .

Q. How does the 6-quinolyl side chain influence peptide conformation in structural studies?

  • Fluorescence Quenching : The quinoline moiety can act as a fluorescence probe or quencher in FRET-based studies, depending on its proximity to aromatic residues .
  • Hydrophobic Interactions : Enhances membrane permeability in cell-penetrating peptides but may cause aggregation in aqueous buffers. Use 10% DMSO or Tween-20 to improve solubility .
  • X-ray Crystallography : The rigid quinoline structure aids in resolving electron density maps for peptide-ligand complexes .

Safety & Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation based on analogs like Fmoc-L-Ser(O-allyl)-OH .
  • Ventilation : Use fume hoods to minimize inhalation of fine particles during weighing .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washes to prevent environmental contamination .

Q. How should researchers optimize reaction yields when incorporating this residue into hydrophobic peptide sequences?

  • Solvent Additives : Add 0.1 M HOBt or 1% Triton X-100 to reduce aggregation .
  • Temperature Gradients : Perform coupling at 4°C to slow premature precipitation .
  • Sequence Design : Position the residue near polar amino acids (e.g., Lys, Asp) to balance hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.